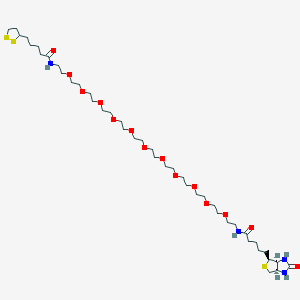
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is a chemical compound with the CAS Number: 2121514-41-6 . It has a molecular weight of 196.01 . The IUPAC name for this compound is 4-chloro-5-fluoronicotinaldehyde hydrochloride . It is a solid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is 1S/C6H3ClFNO.ClH/c7-6-4 (3-10)1-9-2-5 (6)8;/h1-3H;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, nitrogen, and oxygen atoms in the pyridine ring.Physical And Chemical Properties Analysis
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is a solid at room temperature . The compound is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is instrumental in designing selective inhibitors for therapeutic targets. For instance, it plays a crucial role in synthesizing p38 mitogen-activated protein (MAP) kinase inhibitors, which are significant for their anti-inflammatory properties. These inhibitors, characterized by a pyridinyl imidazole scaffold, show promise in treating diseases marked by excessive proinflammatory cytokine release. The compound's utility extends to the development of imidazole and pyrimidine-based derivatives, highlighting its versatility in drug design (Scior et al., 2011).
Polymer Science and Environmental Safety In polymer science, the focus on fluoropolymers, particularly polytetrafluoroethylene (PTFE), underscores the importance of understanding the synthesis, characterization, and applications of such materials. Fluoropolymers are known for their exceptional properties, including chemical resistance, thermal stability, and non-stick characteristics. The synthesis and characterization of PTFE, for instance, are pivotal in advancing applications ranging from coatings and lubricants to medical devices. The compound contributes to the development of high-molecular-mass materials and waxes, showcasing its role in creating materials with unique properties (Puts et al., 2019).
Furthermore, the environmental safety aspect is crucial in the context of per- and polyfluoroalkyl substances (PFASs), where fluoropolymers are assessed for their potential low concern due to their high molecular weight and negligible solubility in water. This assessment supports the distinct classification of fluoropolymers from other PFAS classes, emphasizing the need for a nuanced approach to hazard assessment and regulation (Henry et al., 2018).
Safety and Hazards
The safety information for 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Eigenschaften
IUPAC Name |
4-chloro-5-fluoropyridine-3-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO.ClH/c7-6-4(3-10)1-9-2-5(6)8;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJTUZMJFGHTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride | |
CAS RN |
2121514-41-6 |
Source


|
| Record name | 3-Pyridinecarboxaldehyde, 4-chloro-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)







